molecular formula C12H4Br6 B1197307 2,3',4,4',5,5'-Hexabromobiphenyl CAS No. 67888-99-7

2,3',4,4',5,5'-Hexabromobiphenyl

Cat. No. B1197307
CAS RN: 67888-99-7
M. Wt: 627.6 g/mol
InChI Key: GNBOTFDIPRGROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3',4,4',5,5'-Hexabromobiphenyl, also known as 2,3',4,4',5,5'-Hexabromobiphenyl, is a useful research compound. Its molecular formula is C12H4Br6 and its molecular weight is 627.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3',4,4',5,5'-Hexabromobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4,4',5,5'-Hexabromobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1,2,3-tribromo-5-(2,4,5-tribromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBOTFDIPRGROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218116
Record name 2,3',4,4'5,5'-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,4',5,5'-Hexabromobiphenyl

CAS RN

67888-99-7
Record name 2,3′,4,4′,5,5′-Hexabromobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67888-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4'5,5'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067888997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4'5,5'-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5,5'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2J4ULB9BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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